5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide
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Overview
Description
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a carboxamide group, and various aromatic systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Attachment of Aromatic Systems: The aromatic systems, including the 2,3-dihydro-1,4-benzodioxin, furylmethyl, and thienylmethyl groups, are introduced through various coupling reactions, such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic systems and the isoxazole ring.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under conditions such as reflux or in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of isoxazole derivatives.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The isoxazole ring and aromatic systems may facilitate binding to these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-furylmethyl)isoxazole-3-carboxamide
- 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-thienylmethyl)isoxazole-3-carboxamide
- 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-furylmethyl)-N-methylisoxazole-3-carboxamide
Uniqueness
The uniqueness of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide lies in its combination of functional groups and aromatic systems. This combination imparts specific chemical and biological properties that distinguish it from similar compounds. For example, the presence of both furylmethyl and thienylmethyl groups may enhance its binding affinity to certain biological targets compared to compounds with only one of these groups.
Properties
Molecular Formula |
C22H18N2O5S |
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Molecular Weight |
422.455 |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H18N2O5S/c25-22(24(13-16-3-1-7-26-16)14-17-4-2-10-30-17)18-12-20(29-23-18)15-5-6-19-21(11-15)28-9-8-27-19/h1-7,10-12H,8-9,13-14H2 |
InChI Key |
IXOFQRPTGUQESF-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)N(CC4=CC=CO4)CC5=CC=CS5 |
Origin of Product |
United States |
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